molecular formula C13H14N2O B8272145 N-(2-Cyano-4-methylphenyl)-4-piperidone

N-(2-Cyano-4-methylphenyl)-4-piperidone

Cat. No.: B8272145
M. Wt: 214.26 g/mol
InChI Key: MVBBXTFGLPAFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-4-methylphenyl)-4-piperidone is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pharmaceuticals

N-(2-Cyano-4-methylphenyl)-4-piperidone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to undergo various chemical reactions, leading to the formation of biologically active derivatives. Notable applications include:

  • Opioid Analgesics : The compound is involved in the synthesis of potent opioid analgesics, such as fentanyl derivatives. Its ability to form stable piperidine rings is essential for the pharmacological activity of these drugs .
  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related piperidine compounds have shown efficacy against multi-drug resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

The compound has been studied for its biological activities, particularly in the context of cancer therapy and anti-inflammatory effects:

  • Anti-Cancer Properties : Various studies have demonstrated that piperidine derivatives can inhibit the growth of cancer cells. For example, compounds derived from this compound have shown promise in reducing tumor cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 and HepG-2 .
  • Anti-Inflammatory Effects : The activation of specific signaling pathways, such as NF-kB, is critical in inflammation. Piperidine derivatives have been shown to inhibit this pathway, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

A study synthesized a series of piperidine derivatives based on this compound and evaluated their anti-cancer activity. The results indicated that certain derivatives significantly reduced cell viability in hematological cancer lines while enhancing apoptosis-related gene expression .

Case Study 2: Development of Antimicrobial Agents

Another research effort focused on modifying the structure of this compound to enhance its antimicrobial activity. The study found that specific substitutions on the piperidine ring improved efficacy against resistant bacterial strains while maintaining low toxicity to normal cells .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-methyl-2-(4-oxopiperidin-1-yl)benzonitrile

InChI

InChI=1S/C13H14N2O/c1-10-2-3-13(11(8-10)9-14)15-6-4-12(16)5-7-15/h2-3,8H,4-7H2,1H3

InChI Key

MVBBXTFGLPAFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(=O)CC2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(N2CCC3(CC2)OCC(C)O3)c(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 29 (549 mg, 2.00 mmol) in ether (20 mL) was treated with 3N aqueous HCl (25 mL). The mixture was stirred at room temperature (24 h). The solvent was removed in vacuo and the residue dissolved in 6N HCl (25 mL) and acetic acid (10 mL). The mixture was stirred at room temperature (3 h). The reaction mixture was neutralized with sodium carbonate solution and the aqueous layer was extracted with three portions of ether. The combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the title compound (30).
Name
29
Quantity
549 mg
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reactant
Reaction Step One
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Quantity
25 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One

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